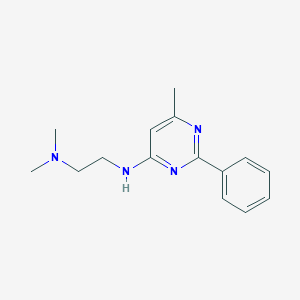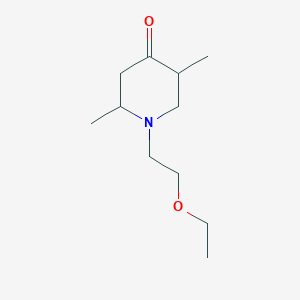![molecular formula C17H14ClNO4S B14383547 4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride CAS No. 90141-24-5](/img/structure/B14383547.png)
4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride is a complex organic compound that features a benzofuran moiety, a sulfonyl chloride group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including acid-catalyzed cyclization of compounds containing carbonyl groups, palladium-catalyzed ring closure, or intramolecular Friedel–Crafts reactions.
Amide Formation: The benzofuran-2-carbonyl chloride can be reacted with ethylenediamine to form the corresponding amide.
Sulfonyl Chloride Introduction: The final step involves the reaction of the amide with benzene-1-sulfonyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, alcohols, and thiols are employed.
Oxidation and Reduction: Oxidizing
Propiedades
Número CAS |
90141-24-5 |
|---|---|
Fórmula molecular |
C17H14ClNO4S |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
4-[2-(1-benzofuran-2-carbonylamino)ethyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C17H14ClNO4S/c18-24(21,22)14-7-5-12(6-8-14)9-10-19-17(20)16-11-13-3-1-2-4-15(13)23-16/h1-8,11H,9-10H2,(H,19,20) |
Clave InChI |
UEJDDHYVOOMRPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)
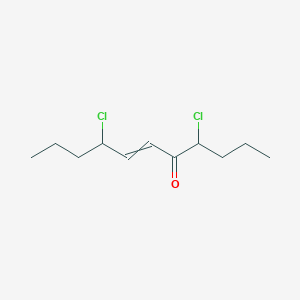
![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
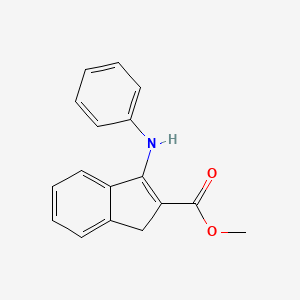
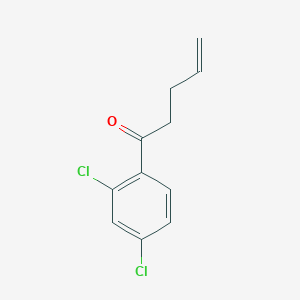
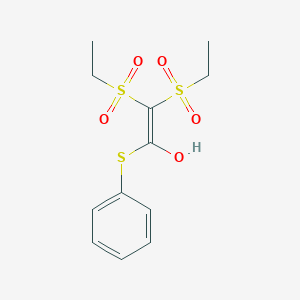
![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)

![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
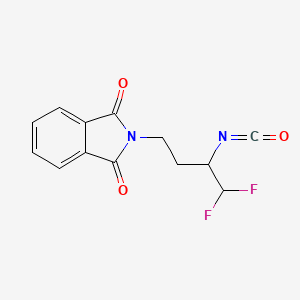
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)
![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
